molecular formula C6H14Cl2N2O B14009051 5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl

5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl

Katalognummer: B14009051
Molekulargewicht: 201.09 g/mol
InChI-Schlüssel: LIARFEWAUZSOOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl: is a chemical compound with the molecular formula C6H12N2O . It is a spiro compound, meaning it contains a unique structure where two rings are connected through a single atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an epoxide. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: 5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl is used as a building block in organic synthesis. Its unique spiro structure makes it valuable for creating complex molecules.

Biology: In biological research, this compound is often used to study enzyme interactions and protein binding due to its ability to form stable complexes.

Medicine: Pharmaceutical applications include its use as an intermediate in the synthesis of various drugs. Its unique structure can enhance the bioavailability and efficacy of certain medications.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of 5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor binding, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

  • tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
  • 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane
  • 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride

Comparison: Compared to these similar compounds, 5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl is unique due to its specific spiro structure and the presence of two hydrochloride groups. This gives it distinct chemical and physical properties, making it suitable for specific applications where other compounds may not be as effective.

Eigenschaften

Molekularformel

C6H14Cl2N2O

Molekulargewicht

201.09 g/mol

IUPAC-Name

5-oxa-2,8-diazaspiro[3.5]nonane;dihydrochloride

InChI

InChI=1S/C6H12N2O.2ClH/c1-2-9-6(3-7-1)4-8-5-6;;/h7-8H,1-5H2;2*1H

InChI-Schlüssel

LIARFEWAUZSOOH-UHFFFAOYSA-N

Kanonische SMILES

C1COC2(CN1)CNC2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.